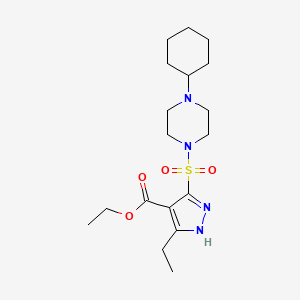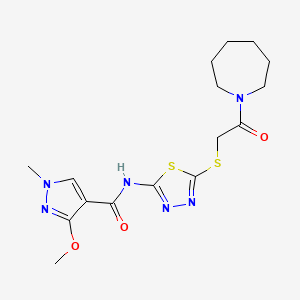
diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H19NO4 . It has a molecular weight of 253.3 .
Molecular Structure Analysis
The InChI code for diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate is 1S/C13H19NO4/c1-5-9-10 (12 (15)17-6-2)8 (4)14-11 (9)13 (16)18-7-3/h14H,5-7H2,1-4H3 .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrrolopyrazine derivatives, including diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate, have demonstrated antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and viruses . Researchers have investigated their potential as novel antimicrobial agents.
Anti-Inflammatory Properties
Studies suggest that pyrrolopyrazine derivatives possess anti-inflammatory activity. These compounds may modulate inflammatory pathways, making them relevant for conditions involving inflammation .
Antiviral Effects
Certain pyrrolopyrazine derivatives, including 2,4-diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate, exhibit antiviral activity. Their mechanisms of action are not fully understood, but they could be valuable in antiviral drug development .
Antioxidant Potential
Pyrrolopyrazine compounds have been explored for their antioxidant properties. These molecules may scavenge free radicals and protect cells from oxidative damage .
Antitumor Activity
While the exact mechanisms remain unclear, pyrrolopyrazine derivatives have shown antitumor effects. Researchers have observed inhibition of tumor cell growth, making them promising candidates for cancer therapy .
Kinase Inhibition
Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have demonstrated activity as kinase inhibitors. These compounds may interfere with cellular signaling pathways, potentially impacting cancer progression and other diseases .
Mécanisme D'action
Propriétés
IUPAC Name |
diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-9-10(12(15)17-6-2)8(4)14-11(9)13(16)18-7-3/h14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMDBZMSVLCBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)OCC)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

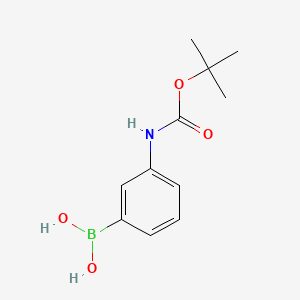
![2-Cyclopropyl-1-[1-[(4-methoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2421768.png)
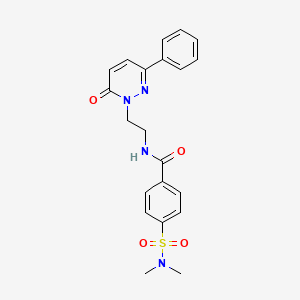
![7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4',5-dihydroxy-3'-methoxyflavanone](/img/structure/B2421771.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)
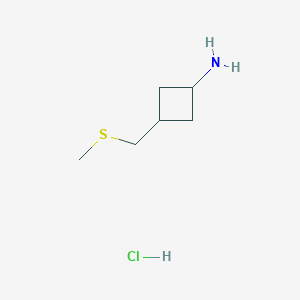
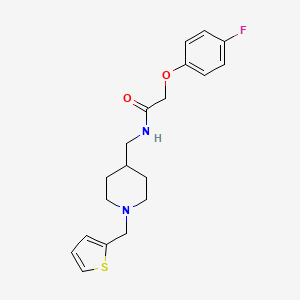
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)
![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)
![methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2421782.png)
